4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide
Overview
Description
4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine under basic conditions to form the desired benzamide.
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide: Similar structure but with a nitro group instead of a propoxy group.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
Uniqueness
4-propoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propoxy group and the tetrahydrofuran-2-yl ethyl moiety differentiates it from other benzamide derivatives, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-10-19-14-8-6-13(7-9-14)16(18)17-12(2)15-5-4-11-20-15/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJZKPELONFNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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